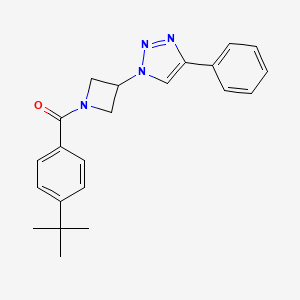

(4-(tert-butyl)phenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

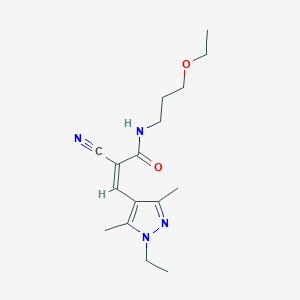

The compound is a complex organic molecule that contains several functional groups, including a phenyl group, a triazole ring, and an azetidine ring . The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions.

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups . The triazole ring is a five-membered ring containing two nitrogen atoms, while the azetidine is a four-membered ring containing one nitrogen atom. The phenyl groups are six-membered carbon rings.Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present in its structure . The triazole ring, for example, is known to participate in various chemical reactions, including nucleophilic substitutions and reductions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the triazole ring could make the compound more polar, affecting its solubility in different solvents.Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

- Novel triazole compounds, including those structurally related to the query compound, have been synthesized and evaluated for their biological activities. These activities span across fungicidal, antimicrobial, and anticancer applications. For instance, compounds displaying moderate to excellent fungicidal activity against various plant pathogens were developed through the synthesis of novel 5-aryl-1-(aryloxyacetyl)-3-(tert-butyl or phenyl)-4-(1H-1,2,4-triazol-1-yl)-4,5-dihydropyrazole derivatives (Mao, Song, & Shi, 2013). Additionally, related structures have been explored for antimicrobial properties against human pathogenic bacteria, demonstrating the versatility of these chemical frameworks in biomedical research (Sunitha et al., 2017).

Liquid Crystal Properties

- The synthesis of pyrrol and triazolyl methanone derivatives, including those with tert-butyl groups, has been reported. These compounds have been evaluated for their liquid crystal properties, indicating potential applications in materials science for the development of new liquid crystalline materials (Zhao et al., 2013).

Anticancer and Antitubercular Activities

- Azetidinone and triazole derivatives have been designed, synthesized, and evaluated for their potential as anticancer and antitubercular agents. These studies highlight the significance of structural modifications in enhancing biological activity and specificity towards cancer cells and Mycobacterium tuberculosis (Thomas, George, & Harindran, 2014).

Neuroprotective Activity

- Research into the antioxidant properties of compounds structurally related to the query molecule has identified potential neuroprotective agents. These compounds are effective in models of brain damage, suggesting their utility in neuroprotection and the treatment of cerebral palsy-related lesions (Largeron et al., 2001).

Catalyst Development

- The development of catalysts based on triazolyl methanol structures for facilitating Huisgen 1,3-dipolar cycloadditions highlights another area of application. These catalysts are noted for their efficiency and selectivity, contributing significantly to the field of synthetic chemistry (Ozcubukcu et al., 2009).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(4-tert-butylphenyl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O/c1-22(2,3)18-11-9-17(10-12-18)21(27)25-13-19(14-25)26-15-20(23-24-26)16-7-5-4-6-8-16/h4-12,15,19H,13-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCOAXUQWDFQYAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(tert-butyl)phenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}-1H-pyrrole-2-carboxamide](/img/structure/B2801301.png)

![Ethyl 5-(aminocarbonyl)-2-[(chloroacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2801302.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B2801305.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzamide](/img/structure/B2801306.png)

![4-bromo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2801308.png)

![7,8-bis(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2801309.png)

![N-(4-methyl-2-thiazolyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B2801310.png)

![2-Methyl-5,8-dioxaspiro[3.4]octane-2-carbaldehyde](/img/structure/B2801320.png)

![(5Z)-3-(2-aminoethyl)-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B2801323.png)